molecular formula C23H24N6O3 B11335808 2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine

2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B11335808
M. Wt: 432.5 g/mol
InChI Key: LFSLFSDIYXKQCV-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperazine.

    Attachment of the nitrobenzoyl group: This is typically done through an acylation reaction using 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the intermediate with 2-methyl-4-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzoyl group may play a key role in binding to these targets, while the pyrimidine core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    4-methylphenethylamine: This compound shares the 4-methylphenyl group but lacks the pyrimidine and piperazine moieties.

    4-(4-methylpiperazin-1-yl)aniline: This compound contains the piperazine and aniline groups but lacks the pyrimidine core.

Uniqueness

2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which may confer specific pharmacological properties not found in similar compounds. The presence of the nitrobenzoyl group, in particular, may enhance its binding affinity to certain biological targets.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C23H24N6O3/c1-16-3-7-19(8-4-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)23(30)18-5-9-20(10-6-18)29(31)32/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

LFSLFSDIYXKQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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